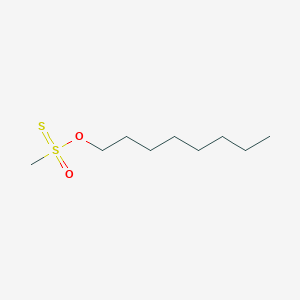
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane is a chemical compound with a unique structure that includes sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of methyl groups with sulfur and oxygen-containing reagents. One common method includes the use of dimethyl sulfoxide (DMSO) as a starting material, which reacts with ammonium carbamate in the presence of a catalyst like PhI(OAc)2. The reaction is carried out in methanol at room temperature for about an hour, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to sulfur metabolism.
Mechanism of Action
The mechanism of action of Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its sulfur and oxygen atoms. It can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution, which can alter the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Dimethyl sulfoxide (DMSO): A related compound with similar sulfur-oxygen bonding.
Sulfoxides and sulfones: Compounds that share the sulfur-oxygen functional group.
Thioethers: Compounds with sulfur atoms bonded to carbon atoms.
Uniqueness
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in both chemical and biological applications sets it apart from other sulfur-containing compounds .
Properties
Molecular Formula |
C9H20O2S2 |
|---|---|
Molecular Weight |
224.4 g/mol |
IUPAC Name |
methyl-octoxy-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-11-13(2,10)12/h3-9H2,1-2H3 |
InChI Key |
NPAFUPIVZDJQSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOS(=O)(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


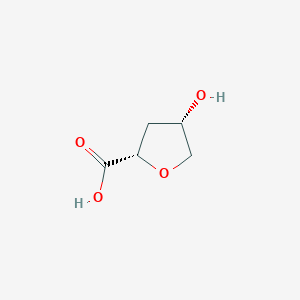
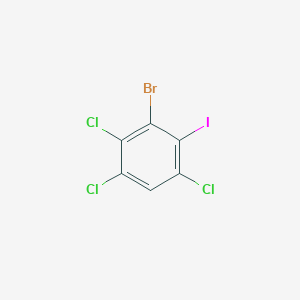
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)


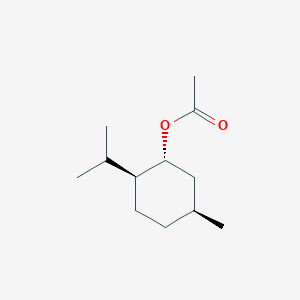
![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)

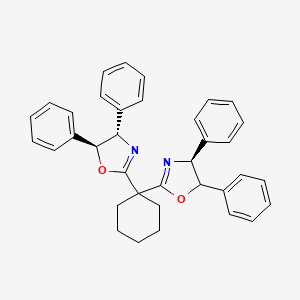
![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)
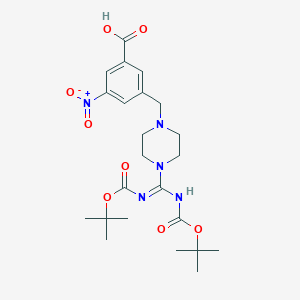
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)
